![molecular formula C9H16O9 B116100 Deamino-alpha-neuraminic acid CAS No. 144383-50-6](/img/structure/B116100.png)
Deamino-alpha-neuraminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamino-alpha-neuraminic acid (DANA) is a sialic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and food industry. DANA is a non-natural sialic acid that lacks the N-acetyl group, making it structurally distinct from other sialic acids.
Scientific Research Applications
Neuraminidase Inhibition and Cardiac Disease
Research highlights the critical role of enzymes called neuraminidases (NEUs) in cardiovascular health. NEUs, by cleaving off sialic acids on cell surfaces, significantly impact cell communication and inflammatory responses. The activity of NEUs or the resultant sialic acid levels serve as diagnostic biomarkers for cardiovascular diseases such as atherosclerosis, myocardial infarction, and cardiomyopathies. Inhibiting NEU activity, as seen in various animal models, reduced inflammation, improved cardiac function, and enhanced vascular health. This positions NEU inhibition, potentially achieved through compounds like Deamino-alpha-neuraminic acid, as a promising therapeutic strategy for cardiac diseases (Heimerl et al., 2022).
Enzymatic and Biochemical Insights
Deamino-alpha-neuraminic acid is closely related to the study of neuraminidases, enzymes that act upon sialic acids. Sialic acids, found in glycoproteins, glycolipids, and other cellular components, are integral to diverse physiological processes. Human sialidases, which Deamino-alpha-neuraminic acid may influence, are present in various organs and cell types, with distinct roles and complexation with other proteins. The study of these enzymes contributes significantly to understanding and potentially treating diseases like sialidosis and galactosialidosis, where sialidase deficiency is a key factor (Achyuthan & Achyuthan, 2001).
Neurological Research
Investigations into neuraminic (sialic) acid, closely related to Deamino-alpha-neuraminic acid, have underscored its critical role in biological systems, particularly concerning neurological conditions like amaurotic family idiocy and other disorders. These studies indicate that the structural and functional understanding of neuraminic acid derivatives can provide insights into animal physiology and potential therapeutic avenues (Saifer, Volk, & Aronson, 1959).
properties
CAS RN |
144383-50-6 |
---|---|
Product Name |
Deamino-alpha-neuraminic acid |
Molecular Formula |
C9H16O9 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
InChI Key |
CLRLHXKNIYJWAW-LSRLBZCKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Other CAS RN |
144383-50-6 |
synonyms |
poly(oligo)(3-deoxyglycero-galacto-nonulosonate) poly(oligo)KDN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.